Methyl 4-(2-aminopyridin-3-yl)benzoate

Description

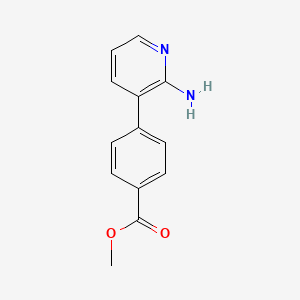

Methyl 4-(2-aminopyridin-3-yl)benzoate is a heterocyclic aromatic compound featuring a methyl benzoate core substituted at the 4-position with a 2-aminopyridin-3-yl group.

Properties

IUPAC Name |

methyl 4-(2-aminopyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKHJYWKBPPHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2-aminopyridin-3-yl)benzoate typically involves the reaction of 4-(2-aminopyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 4-(2-aminopyridin-3-yl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-aminopyridin-3-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Quinoline-Based Derivatives

A series of methyl benzoate derivatives linked to quinoline moieties via piperazine (compounds C1–C7) were synthesized and characterized in a 2022 study . These compounds share the methyl benzoate core but differ in substituents on the quinoline ring (e.g., halogens, methoxy, trifluoromethyl). Key comparisons include:

Table 1: Comparative Properties of Methyl Benzoate Derivatives

*Predicted based on analogous pyridine/quinoline derivatives.

Key Observations :

- Electronic Effects: The 2-amino group in the target compound enhances electron density at the pyridine ring, contrasting with electron-withdrawing groups (e.g., -F, -CF₃) in C4 and C7. This difference may influence binding affinity in biological targets or catalytic activity.

- Solubility: Halogenated derivatives (C2–C4) exhibit lower solubility in polar solvents compared to the target compound, where the amino group may facilitate hydrogen bonding.

- Synthesis: All compounds were crystallized from ethyl acetate, yielding solids , but the target compound’s amino group may require protective strategies during synthesis to avoid side reactions.

Comparison with Nitrated Methyl Benzoate Derivatives

A theoretical study comparing nitration methods for methyl benzoate analogues (e.g., salicylic acid, vanillin) highlighted the challenges in optimizing yields and regioselectivity . For example:

- Nitration of methyl benzoate using HNO₃/H₂SO₄ typically yields methyl 3-nitrobenzoate, but the presence of directing groups (e.g., -NH₂ in the target compound) could alter regiochemistry .

Research Implications and Limitations

- Structural Characterization: The absence of reported ¹H NMR data for this compound (contrasted with detailed spectra for C1–C7 ) suggests a gap in experimental validation. Future work should prioritize spectroscopic analysis.

- Computational Tools : Programs like SHELX could aid in resolving crystal structures of the target compound, leveraging its open-source algorithms for small-molecule refinement.

Biological Activity

Methyl 4-(2-aminopyridin-3-yl)benzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological macromolecules. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or electrostatic interactions, which may modulate the activity of these targets. The ester group enhances the compound's solubility and bioavailability, facilitating its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results suggest a promising role for this compound in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been effective against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong inhibition, as shown in Table 2.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This antifungal potential further highlights the compound's versatility as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Screening : A comprehensive study evaluated various derivatives of pyridine compounds, including this compound, for their antimicrobial properties. The findings indicated that the presence of the amino group significantly enhanced antibacterial activity compared to other structural analogs .

- Mechanistic Studies : In vivo studies involving mouse models have demonstrated that compounds similar to this compound can modulate immune responses, potentially through the inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory processes .

- Therapeutic Applications : Preliminary research suggests that this compound may have potential applications in cancer treatment by targeting specific biochemical pathways involved in tumor growth and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.